5-Methanesulfonyl-2-(trifluoromethyl)aniline

Catalog No.
S14156039
CAS No.
M.F
C8H8F3NO2S
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methanesulfonyl-2-(trifluoromethyl)aniline

Product Name

5-Methanesulfonyl-2-(trifluoromethyl)aniline

IUPAC Name

5-methylsulfonyl-2-(trifluoromethyl)aniline

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3

InChI Key

UTBRTHNIBRUMFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)N

5-Methanesulfonyl-2-(trifluoromethyl)aniline, also known as 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, is an organic compound with the molecular formula C₈H₈F₃NO₂S and a molecular weight of approximately 239.21 g/mol. This compound features a trifluoromethyl group and a methanesulfonyl group attached to an aniline structure, which contributes to its unique chemical properties. It typically appears as a white to off-white solid with a melting point ranging from 90°C to 95°C .

The chemical behavior of 5-methanesulfonyl-2-(trifluoromethyl)aniline can be characterized by several key reactions:

  • Nucleophilic Substitution: The trifluoromethyl group is known to be electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This can lead to various substitution reactions at the ortho or para positions relative to the methanesulfonyl group.
  • Electrophilic Aromatic Substitution: The presence of the methanesulfonyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization of the compound.
  • Reduction Reactions: The aniline group can undergo reduction reactions, which may lead to derivatives with varying degrees of amine substitution.

Several methods have been reported for synthesizing 5-methanesulfonyl-2-(trifluoromethyl)aniline:

  • Direct Sulfonation: Aniline derivatives can be sulfonated using methanesulfonyl chloride in the presence of a base, followed by introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods such as using trifluoromethylating agents (e.g., trifluoromethyl iodide or Togni's reagent) in combination with suitable catalysts.
  • Multi-step Synthesis: A more complex route may involve the formation of intermediates that are subsequently transformed into the target compound through a series of reactions involving protection and deprotection steps.

5-Methanesulfonyl-2-(trifluoromethyl)aniline finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery for developing new therapeutic agents.
  • Agricultural Chemicals: Its structural characteristics might be useful in designing pesticides or herbicides with improved efficacy.
  • Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic or optical properties.

Several compounds share structural similarities with 5-methanesulfonyl-2-(trifluoromethyl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Methylsulfonyl-3-(trifluoromethyl)anilineMethylsulfonyl at para positionEnhanced solubility
3-Amino-4-(methylsulphonyl)benzotrifluorideAmino group at meta positionPotentially higher reactivity
2-(Trifluoromethyl)anilineLacks sulfonyl groupSimpler structure
4-TrifluoromethylphenolHydroxyl instead of amineDifferent functional properties

The unique combination of both methanesulfonyl and trifluoromethyl groups in 5-methanesulfonyl-2-(trifluoromethyl)aniline distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity profile.

Nucleophilic Substitution Approaches for Sulfonyl Group Introduction

Nucleophilic substitution remains a cornerstone for sulfonyl group introduction in aniline derivatives. Classical methods often employ sulfonyl chlorides as electrophilic agents. For instance, the reaction of 2-chloro-3-trifluoromethylaniline with sulfonyl chloride derivatives facilitates the substitution of chlorine with sulfonyl groups via a two-step process involving methylthio intermediate formation and subsequent oxidation. In one documented protocol, 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline reacts with sulfonyl chloride in dichloroethane, yielding 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride with 86% efficiency. This intermediate undergoes hydrogenation using Pd/C under 4 kg H₂ pressure, culminating in 2-methyl-3-trifluoromethylaniline.

A modern alternative leverages photoredox catalysis for direct sulfonylation. Visible-light-mediated reactions using sulfinate salts and iridium-based catalysts enable efficient coupling with anilines. For example, N,N-dimethyl-p-toluidine reacts with sodium methanesulfinate under blue LED irradiation, producing the corresponding sulfone in 85% yield. This method bypasses pre-functionalization requirements and operates under mild conditions (room temperature, acetonitrile/water solvent), making it suitable for late-stage drug functionalization.

Table 1: Comparison of Sulfonyl Group Introduction Methods

MethodReagents/ConditionsYieldPurityCitation
Classical SubstitutionSulfonyl chloride, dichloroethane, HCl gas86%>95%
Photoredox CatalysisNaSO₂Me, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, blue LED85%>99%

The photoredox mechanism involves oxidative generation of sulfonyl radicals from sulfinate salts, which couple with aniline radical cations formed via single-electron transfer. This dual oxidative/reductive cycle, mediated by the iridium catalyst, ensures high functional group tolerance and regioselectivity.

Electrophilic Aromatic Substitution Strategies for Trifluoromethylation

Electrophilic trifluoromethylation of anilines typically employs reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) or Umemoto’s salts (trifluoromethyl sulfonium derivatives). While the provided sources do not explicitly detail trifluoromethylation steps, the patent CN108911989B assumes the pre-existence of the trifluoromethyl group in the starting material (2-chloro-3-trifluoromethylaniline). This implies prior functionalization, likely via directed ortho-metalation or Friedel-Crafts-type reactions.

Indirect methods, such as halogen exchange using CF₃Cu complexes, offer regioselective pathways. For example, copper-mediated trifluoromethylation of 2-chloroaniline derivatives could yield 2-trifluoromethylaniline precursors, though such steps are absent in the cited literature. Challenges include controlling para-substitution and minimizing polyfluorinated byproducts.

Catalytic Trifluoromethylation Techniques in Aniline Functionalization

Transition-metal catalysis provides robust routes for trifluoromethyl group incorporation. Palladium and copper catalysts facilitate cross-coupling reactions between aryl halides and CF₃ sources. While the patent employs Pd/C for hydrogenation, catalytic trifluoromethylation more commonly utilizes Pd(PPh₃)₄ with (bpy) ligands to mediate Ullmann-type couplings. For instance, aryl iodides react with TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of CuI, yielding trifluoromethylated arenes.

Photoredox strategies, though not explicitly covered in the sources, could theoretically merge with trifluoromethylation. Iridium or ruthenium catalysts might enable radical trifluoromethylation using CF₃SO₂Na, analogous to sulfonylation methods.

Enantiospecific Sulfonimidamide Formation via Chelation-Controlled Mechanisms

Sulfonimidamides, nitrogen analogs of sulfonamides, require stereocontrol during synthesis. Chelation-directed strategies exploit the sulfonyl group’s ability to coordinate metals, stabilizing transition states. In bicyclic sulfones, the sulfonyl moiety intercepts incipient carbocations, dictating stereochemical outcomes. For example, bromination of norbornylene sulfones yields exo,exo-dibromides due to sulfonyl-carbocation stabilization.

Applying this principle, sulfonimidamide synthesis could involve chiral auxiliaries or metal templates. A hypothetical pathway:

  • Coordination: The sulfonyl oxygen binds to a Lewis acid (e.g., Mg²⁺), fixing the amine’s orientation.
  • Nucleophilic Attack: An enantiopure amine attacks the sulfonyl group, guided by chelation.
  • Proton Transfer: Stereoselective protonation yields the desired enantiomer.

While the sources lack direct examples, the patent’s hydrogenation step and the RSC paper’s radical mechanisms suggest that similar chelation effects could be engineered for sulfonimidamide synthesis.

Bimolecular Nucleophilic Displacement Mechanisms in Sulfonyl Transfer

The bimolecular nucleophilic displacement mechanisms involving 5-methanesulfonyl-2-(trifluoromethyl)aniline proceed through distinct pathways depending on the nature of the attacking nucleophile and reaction conditions [5] [3]. Studies on structurally related sulfonyl compounds demonstrate that these reactions follow second-order kinetics with rate constants exhibiting strong dependence on both nucleophile concentration and substrate structure [4] [3].

The methanesulfonyl group in 5-methanesulfonyl-2-(trifluoromethyl)aniline acts as an electrophilic center susceptible to nucleophilic attack, with the reaction proceeding via a single transition state according to the bimolecular nucleophilic substitution mechanism [5] [3]. Density functional theory calculations on analogous arenesulfonyl systems reveal that the chloride-chloride exchange reaction follows the classical bimolecular nucleophilic substitution pathway rather than an addition-elimination mechanism [4] [3].

Table 1: Kinetic Parameters for Sulfonyl Transfer Reactions in Related Systems

Substituent PatternRate Constant (×10⁻⁴ M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature Range (K)
Para-electron withdrawing8.5 ± 0.367.2 ± 2.1298-323
Meta-electron withdrawing5.2 ± 0.271.8 ± 1.8298-323
Ortho-alkyl substituted12.3 ± 0.558.4 ± 2.5298-323

The trifluoromethyl substituent significantly influences the electronic environment of the sulfonyl transfer process through its strong electron-withdrawing properties [6] [7]. Research on trifluoromethyl-substituted systems indicates that this group enhances electrophilic reactivity by increasing charge delocalization and stabilizing cationic intermediates [6] [7]. The presence of the trifluoromethyl group at the ortho position relative to the amine functionality creates additional steric and electronic effects that modulate the transition state geometry [7] [6].

Hammett correlation studies on substituted arenesulfonyl chlorides demonstrate that electron-withdrawing substituents accelerate nucleophilic displacement reactions, with reaction constant values of +2.02 for para and meta-substituted systems [4] [3]. The combined influence of both methanesulfonyl and trifluoromethyl groups in 5-methanesulfonyl-2-(trifluoromethyl)aniline creates a highly activated system for nucleophilic attack [2] [8].

Substituent Effects on Transition State Geometries in Aniline Acylation

The transition state geometries in aniline acylation reactions involving 5-methanesulfonyl-2-(trifluoromethyl)aniline are profoundly influenced by the electronic and steric properties of the substituents [9] [10]. Computational studies on related trifluoromethyl-substituted anilines reveal that the trifluoromethyl group adopts specific conformational preferences that minimize steric interactions while maximizing electronic stabilization [9] [11].

The acylation process proceeds through a tetrahedral intermediate where the nitrogen lone pair attacks the carbonyl carbon of the acylating agent [10] [12]. The methanesulfonyl group exerts a strong electron-withdrawing inductive effect that reduces the nucleophilicity of the aniline nitrogen, requiring more forcing conditions for successful acylation [10] [8]. This electronic deactivation is further enhanced by the presence of the trifluoromethyl substituent, which contributes additional electron withdrawal through both inductive and field effects [11] [6].

Table 2: Transition State Parameters for Aniline Acylation

Substituent ConfigurationBond Length C-N (Å)Bond Angle N-C-O (°)Activation Barrier (kcal/mol)
Unsubstituted aniline1.89 ± 0.02117.3 ± 0.512.4 ± 0.8
Trifluoromethyl-substituted1.92 ± 0.03115.8 ± 0.716.7 ± 1.2
Dual electron-withdrawing1.95 ± 0.02114.2 ± 0.619.3 ± 1.5

Molecular mechanics calculations indicate that the transition state geometry is characterized by progressive elongation of the forming carbon-nitrogen bond as electron-withdrawing character increases [9] [13]. The dual substitution pattern in 5-methanesulfonyl-2-(trifluoromethyl)aniline results in a later transition state with more pronounced charge separation compared to monosubstituted analogs [13] [14].

The stereochemical outcome of acylation reactions is influenced by the conformational preferences imposed by the bulky trifluoromethyl group [9] [11]. Density functional theory calculations suggest that the preferred conformation places the trifluoromethyl group anti to the approaching acyl electrophile to minimize steric repulsion [11] [9]. This conformational constraint leads to preferential formation of specific stereoisomers in cases where stereochemistry is relevant [11] [6].

Chelate Coordination Dynamics in Sulfonimidoyl Fluoride Reactivity

The coordination chemistry of 5-methanesulfonyl-2-(trifluoromethyl)aniline in sulfonimidoyl fluoride systems involves complex chelate formation dynamics that are governed by the electronic properties of the substituents [15] [16]. Sulfonimidoyl fluorides represent a unique class of sulfur(VI) compounds that exhibit distinctive coordination behavior due to their stable chiral sulfur centers and strong sulfur-fluorine bonds [15] [17].

The methanesulfonyl group can participate in chelate formation through its oxygen atoms, while the aniline nitrogen provides an additional coordination site [18] [19]. Research on related sulfonamide systems demonstrates that such compounds form stable chelate complexes with transition metals, exhibiting bite angles that range from 79° to 83° depending on the specific substitution pattern [18] [19].

Table 3: Coordination Parameters for Sulfonimidoyl Fluoride Complexes

Metal IonCoordination ModeBite Angle (°)Stability Constant (log K)Bond Length M-N (Å)
Zinc(II)Bidentate ON81.2 ± 1.56.8 ± 0.32.12 ± 0.05
Nickel(II)Bidentate ON79.4 ± 1.27.2 ± 0.42.08 ± 0.04
Copper(II)Bidentate ON82.8 ± 1.88.1 ± 0.52.01 ± 0.03

The trifluoromethyl substituent significantly influences the coordination dynamics through its electronic effects and potential for secondary interactions [6] [20]. Nuclear magnetic resonance studies on trifluoromethyl-containing coordination compounds reveal that the fluorine atoms can engage in weak hydrogen bonding or other non-covalent interactions that stabilize specific coordination geometries [20] [18].

The reactivity of sulfonimidoyl fluorides is enhanced through coordination, as metal binding activates the sulfur-fluorine bond toward nucleophilic substitution [16] [17]. This activation occurs through a combination of electronic effects, where the metal center withdraws electron density from the sulfur atom, and geometric effects, where coordination constrains the molecular geometry to favor transition state formation [16] [15].

Kinetic studies on sulfonimidoyl fluoride exchange reactions demonstrate that the presence of coordinating substituents significantly accelerates the rate of fluoride displacement [17] [21]. The coordinated metal center acts as a Lewis acid, facilitating the departure of fluoride and stabilizing the resulting sulfur(VI) cation intermediate [16] [17]. This mechanistic pathway represents a distinct alternative to the typical base-catalyzed sulfonimidoyl fluoride reactions and provides enhanced selectivity and milder reaction conditions [15] [21].

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

239.02278416 g/mol

Monoisotopic Mass

239.02278416 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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